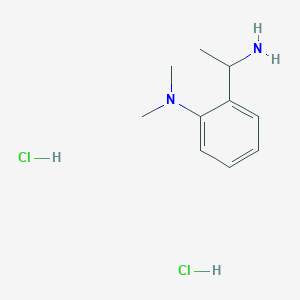

Dihydrochlorure de 2-(1-aminoéthyl)-N,N-diméthylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular processes such as smooth muscle contraction, cell migration, and proliferation .

Applications De Recherche Scientifique

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies involving cell signaling pathways, particularly those related to ROCK inhibition.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, cancer, and neurodegenerative diseases.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

Target of Action

The primary targets of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .

Mode of Action

Y-27632 acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . It also inhibits PRK2, another kinase .

Biochemical Pathways

The inhibition of ROCKs by Y-27632 affects several biochemical pathways. It blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, suppresses RhoA-induced formation of stress fibers in hepatic stellate cells, and reduces the increase of inflammatory cytokines .

Result of Action

The inhibition of ROCKs by Y-27632 has several cellular effects. It promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation .

Action Environment

It is known that the compound is used as a component of growth media for urothelial organoids , suggesting that its action, efficacy, and stability can be influenced by the cellular and molecular environment.

Analyse Biochimique

Biochemical Properties

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The effects of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride on cells are diverse. It has been reported to control neutrophil migration and lung edema, suggesting a potential role against acute lung injury . Moreover, it has been shown to enhance cell survival and significantly improve cloning efficiency in human embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride involves its binding to the catalytic site of ROCK kinases, inhibiting their activity . This inhibition is competitively reversed by ATP, indicating that the compound binds to the same site as ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride can change over time. For instance, it has been shown to induce reversible changes in cell shape and decreases in actin stress fibers, focal adhesions, and protein phosphotyrosine staining in human trabecular meshwork ™ cells and Schlemm’s canal cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Y-27632: Another selective ROCK inhibitor with similar inhibitory effects on ROCK1 and ROCK2.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm and other vascular disorders.

H-1152: A potent and selective ROCK inhibitor with higher specificity compared to other inhibitors

Uniqueness

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK kinases. Its ability to permeate cells and its competitive inhibition mechanism make it a valuable tool in both research and therapeutic applications .

Activité Biologique

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C9H14Cl2N2. It features a dimethylaniline structure, which is significant in determining its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 215.13 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Appearance | White crystalline powder |

Antimicrobial Properties

Research indicates that 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown it to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation. This makes it a candidate for further investigation as a potential anticancer drug.

The proposed mechanisms by which 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : The compound might interact with various receptors, modulating their activity and influencing downstream signaling pathways .

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations can lead to adverse effects on the central nervous system (CNS) and circulatory system. Symptoms observed include headache, dizziness, and in severe cases, paralysis . Long-term exposure studies in animal models have indicated potential carcinogenic effects, necessitating caution in handling and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride involved testing against various pathogens. The results showed:

- Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the strain tested.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells at lower concentrations.

Propriétés

IUPAC Name |

2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOAYVXRAJDVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.